molecular formula C17H14FN5 B2509368 2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile CAS No. 866157-63-3

2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile

Cat. No. B2509368
CAS RN: 866157-63-3
M. Wt: 307.332
InChI Key: FAVXTTOUVMSTPK-UHFFFAOYSA-N
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Description

The compound "2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile" is a complex organic molecule that appears to be related to the class of α-aminonitrile compounds, which are known for their potential biological activities. Although the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and studied. For instance, a fluorinated α-aminonitrile compound with the structure 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been synthesized and characterized, suggesting that the compound of interest may share some chemical and physical properties with this related molecule .

Synthesis Analysis

The synthesis of related α-aminonitrile compounds follows a 'green protocol', which implies an environmentally friendly approach to chemical synthesis. The synthesis process involves the formation of the aminonitrile functional group, which is a key feature in the compound of interest. The synthesis of similar compounds, such as acetonitrilothio-1,2,4-triazoles, involves alkylation reactions with halogenonitriles in the presence of anhydrous alcohol or aprotic solvents . This suggests that the synthesis of the compound may also involve similar alkylation steps and careful solvent selection to optimize yields and purity.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the related compound mentioned earlier crystallizes in the orthorhombic space group Pbca . Theoretical calculations, such as those performed using the DFT-B3LYP/6-311++G(d,p) method, can provide insights into the equilibrium geometry of the molecule, which is crucial for understanding its reactivity and interactions with biological targets .

Chemical Reactions Analysis

The reactivity of α-aminonitrile compounds can be explored through various molecular descriptors and reactivity surfaces. These analyses help in understanding how the molecule might interact with other chemical entities or biological targets. For instance, a molecular docking study of a related compound in the indoleamine 2,3-dioxygenase enzyme has been carried out, indicating that these compounds can potentially bind to active sites of enzymes and influence their function .

Physical and Chemical Properties Analysis

The physical and chemical properties of α-aminonitrile compounds can be studied through spectroscopic methods such as FT-IR and NMR. These techniques provide information on the vibrational and electronic environments of the molecule, which are indicative of its functional groups and overall stability. The related compound's vibrational and NMR analyses have been performed by comparing calculated spectra with experimental observations, which could be a similar approach to study the compound of interest . Additionally, the physicochemical properties such as solubility, melting point, and stability can be influenced by the presence of substituents like methoxy groups and triazole rings, as seen in the synthesis and characterization of acetonitrilothio-1,2,4-triazoles .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential antitumor activity of certain triazole derivatives. A study by (Zhou et al., 2021) synthesized a compound structurally similar to the requested one and found it exhibited significant antitumor effects against human hepatoma and melanoma cells.

Photophysical Properties

Triazole derivatives, including those structurally related to the specified compound, show notable photophysical properties. (Padalkar et al., 2015) synthesized triazolyl derivatives that demonstrated absorption in the ultraviolet region and emission in the blue region.

Dual PPARα/δ Agonist Effects

Compounds featuring the 1,2,3-triazole moiety have been investigated for their potential as dual PPARα/δ agonists. A study by (Ciocoiu et al., 2010) identified triazole analogues that exhibited potent agonist activities.

properties

IUPAC Name

2-(2-fluoro-5-methylanilino)-2-[4-(1,2,4-triazol-1-yl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5/c1-12-2-7-15(18)16(8-12)22-17(9-19)13-3-5-14(6-4-13)23-11-20-10-21-23/h2-8,10-11,17,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVXTTOUVMSTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(C#N)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile

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